molecular formula C20H23FN2O2S B2677706 4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899993-49-8

4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2677706
M. Wt: 374.47
InChI Key: DSRDSMOQWKFGBE-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroquinazolin, which is a type of heterocyclic compound. It has a fluorobenzylthio group and a tetrahydrofuran-2-ylmethyl group attached to it.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable tetrahydroquinazolin precursor with a fluorobenzylthio group and a tetrahydrofuran-2-ylmethyl group. The exact synthesis route would depend on the available starting materials and the desired reaction conditions.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinazolin ring, a fluorobenzylthio group, and a tetrahydrofuran-2-ylmethyl group. The exact three-dimensional structure would depend on the spatial arrangement of these groups around the tetrahydroquinazolin ring.



Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the fluorobenzylthio and tetrahydrofuran-2-ylmethyl groups. These groups could potentially participate in various chemical reactions, depending on the reaction conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzylthio group could potentially influence its solubility, while the presence of the tetrahydrofuran-2-ylmethyl group could potentially influence its reactivity.


Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It would be important to handle this compound with appropriate safety precautions.


Future Directions

Future research on this compound could potentially involve further studies on its synthesis, its physical and chemical properties, its biological activity, and its safety and hazards.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and characteristics of this specific compound may vary. For more accurate and specific information, further research and analysis would be needed.


properties

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c21-15-9-7-14(8-10-15)13-26-19-17-5-1-2-6-18(17)23(20(24)22-19)12-16-4-3-11-25-16/h7-10,16H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDSMOQWKFGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

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